molecular formula C23H27NO6 B1604874 N-Methylcolchicine CAS No. 7336-40-5

N-Methylcolchicine

Cat. No.: B1604874
CAS No.: 7336-40-5
M. Wt: 413.5 g/mol
InChI Key: AHZFWPXTSZCLDJ-KRWDZBQOSA-N
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Description

N-Methylcolchicine is a derivative of colchicine, a natural alkaloid extracted from plants such as Colchicum autumnale (autumn crocus) and Gloriosa superba (glory lily). Colchicine has been used for centuries in traditional medicine, primarily for the treatment of gout. The N-methyl derivative of colchicine retains many of the biological activities of the parent compound but with potentially altered pharmacokinetic properties.

Scientific Research Applications

N-Methylcolchicine has a wide range of scientific research applications:

Mechanism of Action

Colchicine works by decreasing inflammation via multiple mechanisms . It modulates multiple pro- and anti-inflammatory pathways associated with gouty arthritis . Colchicine prevents microtubule assembly and thereby disrupts inflammasome activation, microtubule-based inflammatory cell chemotaxis, generation of leukotrienes and cytokines, and phagocytosis .

Safety and Hazards

Colchicine is highly toxic . When taken in excess, colchicine can cause serious and often fatal poisoning . It is very toxic and thermal decomposition can lead to the release of irritating gases and vapors . It should be kept away from heat and sources of ignition .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methylcolchicine typically involves the methylation of colchicine. One common method is the use of methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃) to introduce the methyl group at the nitrogen atom. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the extraction of colchicine from plant sources, followed by chemical modification to introduce the N-methyl group. The reaction conditions are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Methylcolchicine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methylcolchicine is unique due to its specific methylation at the nitrogen atom, which can alter its pharmacokinetic profile and potentially reduce toxicity compared to the parent compound. This modification may also enhance its therapeutic efficacy in certain applications .

Properties

IUPAC Name

N-methyl-N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO6/c1-13(25)24(2)17-9-7-14-11-20(28-4)22(29-5)23(30-6)21(14)15-8-10-19(27-3)18(26)12-16(15)17/h8,10-12,17H,7,9H2,1-6H3/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHZFWPXTSZCLDJ-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N(C)[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50223606
Record name Colchicine, N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50223606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7336-40-5
Record name N-Methyl-N-[(7S)-5,6,7,9-tetrahydro-1,2,3,10-tetramethoxy-9-oxobenzo[a]heptalen-7-yl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7336-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Colchicine, N-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007336405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name COLCHICINE, N-METHYL-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403155
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Colchicine, N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50223606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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